4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
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Overview
Description
4-(Methoxymethyl)-2-azabicyclo[211]hexane-1-carboxylic acid hydrochloride is a compound belonging to the class of bicyclic structuresThe bicyclo[2.1.1]hexane scaffold, in particular, is valued for its rigidity and ability to serve as a bioisostere for aromatic rings, making it a versatile building block in drug design .
Preparation Methods
The synthesis of 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the [2+2] cycloaddition of 1,5-dienes using photochemical reactions . This approach allows for the efficient construction of the bicyclic core. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it a valuable tool in drug discovery and development.
Medicine: Its potential as a bioisostere for aromatic rings makes it useful in designing drugs with improved pharmacokinetic properties.
Industry: The rigidity and stability of the bicyclo[2.1.1]hexane scaffold make it suitable for use in materials science, particularly in the development of new polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding pockets of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings, it shares some structural similarities but differs in its chemical reactivity and applications.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring size, offering distinct properties and uses in chemical synthesis.
Bicyclo[3.1.1]heptane: This compound has a larger ring system, providing different steric and electronic properties compared to bicyclo[2.1.1]hexane.
Properties
CAS No. |
2648962-48-3 |
---|---|
Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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